molecular formula C20H16Cl2N4O3 B11054122 7-(4-chlorobenzyl)-8-(4-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-8-(4-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11054122
M. Wt: 431.3 g/mol
InChI Key: QTSWDEHXUINAMX-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-8-(4-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of xanthine derivatives. It is characterized by the presence of chlorobenzyl and chlorophenoxy groups attached to a purine core. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-8-(4-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride, 4-chlorophenol, and 1,3-dimethylxanthine.

    Formation of Intermediates: The reaction between 4-chlorobenzyl chloride and 4-chlorophenol in the presence of a base, such as potassium carbonate, leads to the formation of 4-chlorobenzyl-4-chlorophenyl ether.

    Cyclization: The intermediate is then subjected to cyclization with 1,3-dimethylxanthine under reflux conditions in a suitable solvent, such as dimethylformamide (DMF), to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production on a large scale.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-8-(4-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or chlorophenoxy groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing chlorine atoms.

    Substitution: Substituted derivatives with various nucleophiles replacing chlorine atoms.

Scientific Research Applications

7-(4-chlorobenzyl)-8-(4-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-(4-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    7-(4-chlorobenzyl)-1,3-dimethylxanthine: Lacks the chlorophenoxy group.

    8-(4-chlorophenoxy)-1,3-dimethylxanthine: Lacks the chlorobenzyl group.

    1,3-dimethylxanthine: Lacks both chlorobenzyl and chlorophenoxy groups.

Uniqueness

7-(4-chlorobenzyl)-8-(4-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both chlorobenzyl and chlorophenoxy groups, which may contribute to its distinct biological activities and chemical properties

Properties

Molecular Formula

C20H16Cl2N4O3

Molecular Weight

431.3 g/mol

IUPAC Name

8-(4-chlorophenoxy)-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H16Cl2N4O3/c1-24-17-16(18(27)25(2)20(24)28)26(11-12-3-5-13(21)6-4-12)19(23-17)29-15-9-7-14(22)8-10-15/h3-10H,11H2,1-2H3

InChI Key

QTSWDEHXUINAMX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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